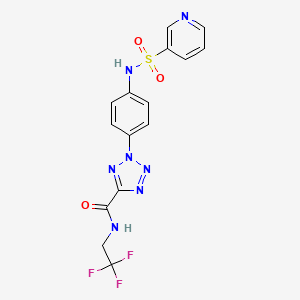

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a phenyl group bearing a pyridine-3-sulfonamido moiety and a trifluoroethyl carboxamide side chain. The pyridine sulfonamide group enhances hydrogen-bonding interactions, while the trifluoroethyl group improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

2-[4-(pyridin-3-ylsulfonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N7O3S/c16-15(17,18)9-20-14(26)13-21-24-25(22-13)11-5-3-10(4-6-11)23-29(27,28)12-2-1-7-19-8-12/h1-8,23H,9H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKACJWNCDMUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide , often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrazole ring and a pyridine sulfonamide moiety. The presence of trifluoroethyl enhances its lipophilicity and may influence its biological interactions.

Tetrazole derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that tetrazole compounds can exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of pathogens due to their ability to inhibit specific enzymes or interfere with cellular processes.

- Antiviral Properties : Research has highlighted the potential of tetrazoles in antiviral applications. A study on related compounds suggested that structural modifications within the tetrazole ring could enhance antiviral efficacy against influenza viruses .

- Anticancer Activity : Certain tetrazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications can lead to increased potency against specific cancer types .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of tetrazole derivatives similar to the compound :

| Activity Type | Compound | IC50 (µM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Antimicrobial | Compound A | 25 | 10 | Effective against Gram-positive bacteria |

| Antiviral | Compound B | 18.4 | >38 | Active against influenza A virus |

| Anticancer | Compound C | 46 | >16 | Exhibited cytotoxicity in breast cancer cell line |

Case Studies

- Antiviral Activity Against Influenza : In a study evaluating various tetrazole derivatives, one compound exhibited an IC50 value of 18.4 µM against influenza A virus, indicating promising antiviral activity. The structure was optimized through SAR analysis to enhance efficacy .

- Cytotoxicity in Cancer Models : A series of tetrazole derivatives were tested for their cytotoxic effects on different cancer cell lines. One derivative showed significant activity with an IC50 value of 46 µM against breast cancer cells, suggesting potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Research has indicated that certain tetrazoles possess antimicrobial properties, with selectivity towards Gram-positive bacteria. This selectivity is attributed to the ability of these compounds to target bacterial enzymes critical for survival .

Comparison with Similar Compounds

Tetrazole Derivatives with Trifluoroethyl Groups

- 2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4) Structural Differences: Replaces the pyridine-3-sulfonamido group with a benzylthioacetamido substituent. The sulfur atom may also influence redox stability . Molecular Weight: 450.4 g/mol (vs. ~450–460 g/mol for the target compound, assuming similar substituents).

Pyridine Sulfonamide Analogues

- 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Compound P2, EP 3227284)

- Core Differences : Uses a pyridine-thiadiazole scaffold instead of tetrazole.

- Activity Insights : Thiadiazole rings are electron-deficient, enhancing interactions with enzymatic targets like kinases. The trifluoromethyl group in P2 may offer stronger electron-withdrawing effects than the trifluoroethyl group in the target compound .

Ureido and Carboxamide Derivatives

- 2-(4-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1235172-60-7)

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Patent Insights

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous tetrazoles, such as cycloaddition reactions of nitriles with sodium azide, followed by sulfonamide coupling .

- Medicinal Chemistry : The trifluoroethyl group in the target compound aligns with strategies to optimize pharmacokinetics in CNS drugs, as seen in related pyrazole carboxamides .

Q & A

Basic Research Questions

Q. What is the recommended multi-step synthesis protocol for 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide?

- Methodology :

- Step 1 : Begin with the condensation of pyridine-3-sulfonyl chloride with 4-aminophenyltetrazole to form the sulfonamido intermediate. Use anhydrous dichloromethane (DCM) under nitrogen atmosphere with triethylamine as a base to drive the reaction .

- Step 2 : Activate the tetrazole-5-carboxylic acid moiety using carbodiimide coupling agents (e.g., EDC/HOBt) and react with 2,2,2-trifluoroethylamine. Monitor reaction progress via TLC in ethyl acetate/hexane (3:7) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with methanol/DCM) and confirm purity (>95%) using HPLC with a C18 reverse-phase column .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated DMSO to confirm the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and trifluoroethyl group (δ 3.8–4.2 ppm for -CH2CF3) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z calculations .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and tetrazole (C=N stretch at 1600–1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

- Methodology :

- Substituent Variation : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., -CF2CF3) to assess changes in receptor binding affinity. Synthesize analogs via nucleophilic substitution and compare IC50 values in enzyme inhibition assays .

- Pyridine Ring Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridine 4-position to evaluate steric and electronic effects on sulfonamido interaction with target proteins .

Q. What computational strategies enhance reaction design and yield optimization?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in sulfonamido bond formation. Software like Gaussian 16 can predict activation energies .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent systems and catalysts for tetrazole cyclization. Validate predictions with high-throughput experimentation .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodology :

- pH-Dependent Assays : Replicate experiments under varying pH (e.g., 5.0–7.4) to assess if sulfonamido protonation states influence antimicrobial or enzyme inhibition activity, as observed in related tetrazolyl derivatives .

- Orthogonal Validation : Cross-check results using multiple assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target binding specificity .

Q. What are key considerations for designing in vitro bioactivity assays?

- Methodology :

- Target Selection : Prioritize kinases or proteases with conserved ATP-binding pockets, as the tetrazole-carboxamide scaffold mimics adenine interactions. Use homology modeling (e.g., SWISS-MODEL) to predict binding .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity via MTT assays to differentiate specific vs. nonspecific effects .

Q. How can chemical engineering principles improve scale-up synthesis?

- Methodology :

- Process Intensification : Optimize reaction conditions (e.g., continuous flow chemistry) to reduce byproduct formation during sulfonamido coupling. Monitor heat transfer using microreactors .

- Membrane Separation : Employ nanofiltration membranes to isolate the tetrazole intermediate from unreacted starting materials, reducing purification time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.